Cas no 2092668-72-7 (5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid)

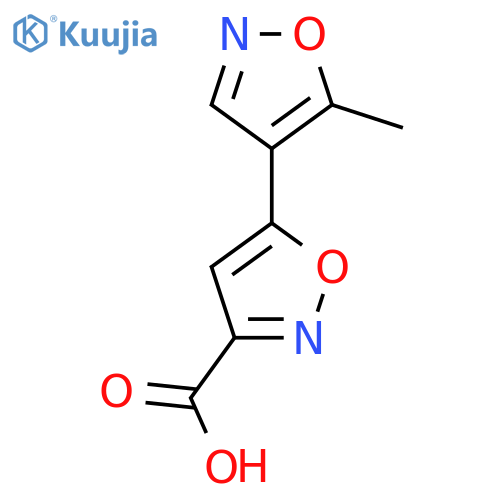

2092668-72-7 structure

商品名:5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid

- 2092668-72-7

- EN300-1832861

-

- インチ: 1S/C8H6N2O4/c1-4-5(3-9-13-4)7-2-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

- InChIKey: GODCLQRMPTZDDC-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C(=O)O)=N1)C1C=NOC=1C

計算された属性

- せいみつぶんしりょう: 194.03275668g/mol

- どういたいしつりょう: 194.03275668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832861-5.0g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1832861-10.0g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1832861-0.25g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 0.25g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-0.1g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-0.5g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 0.5g |

$1316.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-10g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-1g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-2.5g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-0.05g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 0.05g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1832861-1.0g |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid |

2092668-72-7 | 1g |

$1371.0 | 2023-06-01 |

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2092668-72-7 (5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量